1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene
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Overview
Description
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group and a trichloropropenyl group.
Preparation Methods
The synthesis of 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis process. These methods ensure consistent quality and efficiency in producing the compound on a larger scale .
Chemical Reactions Analysis
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine or bromine in the presence of a catalyst can yield halogenated derivatives of the compound .
Scientific Research Applications
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which 1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and cellular processes. For instance, its electrophilic nature enables it to form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity .
Comparison with Similar Compounds
1-Methyl-2-(2,3,3-trichloroprop-2-en-1-yl)benzene can be compared with other similar compounds, such as:
1-Methyl-2-phenyl-1-propenylbenzene: This compound has a similar structure but lacks the trichloropropenyl group, resulting in different chemical properties and reactivity.
1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene:
Properties
CAS No. |
5199-58-6 |
---|---|
Molecular Formula |
C10H9Cl3 |
Molecular Weight |
235.5 g/mol |
IUPAC Name |
1-methyl-2-(2,3,3-trichloroprop-2-enyl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5H,6H2,1H3 |
InChI Key |
JCGDTLXXGBBLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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